4-[4-(Trifluoromethyl)phenyl]oxan-4-ol
Description
4-[4-(Trifluoromethyl)phenyl]oxan-4-ol is a fluorinated oxane derivative characterized by a hydroxyl group and a para-trifluoromethylphenyl substituent on the oxane ring. The trifluoromethyl group (-CF₃) confers enhanced hydrophobicity, metabolic stability, and electron-withdrawing effects, making this compound relevant in medicinal chemistry and agrochemical research . Its structural framework allows for diverse reactivity, enabling applications in drug discovery and material science.
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)10-3-1-9(2-4-10)11(16)5-7-17-8-6-11/h1-4,16H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSGDWGIIGFDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]oxan-4-ol typically involves the reaction of 4-(trifluoromethyl)phenol with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack on the oxirane ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxan-4-ol moiety to its corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]oxan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]oxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxan-4-ol moiety can form hydrogen bonds with active site residues, stabilizing the compound’s binding to its target and modulating its activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituent positions, functional groups, and electronic properties. Below is a comparative analysis:
Key Observations:
- Positional Isomerism : The para-substituted -CF₃ in this compound minimizes steric strain compared to ortho isomers, which may explain its preferential synthesis .
- Functional Group Impact : Replacement of -OH with -NH₂ (e.g., 4-[(2-Fluorophenyl)methyl]oxan-4-amine) increases basicity and alters solubility profiles .
- Biological Activity: The -CF₃ group in ATPR enhances binding to cellular receptors, improving antitumor efficacy compared to non-fluorinated retinoates .
Activity Trends:
Trifluoromethyl > Chloro > Methoxy (in herbicidal applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
